BenchChemオンラインストアへようこそ!

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Medicinal Chemistry Process Chemistry Asymmetric Synthesis

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1251015-63-0) is a conformationally constrained, bicyclic diamine scaffold featuring a rigid 3,9-diazabicyclo[4.2.1]nonane core with a tert-butyloxycarbonyl (Boc) protecting group on the N9 position. This specific protection pattern is critical, as it leaves the N3 position as a free secondary amine, enabling selective, orthogonal functionalization in complex synthetic sequences.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1251015-63-0
Cat. No. B1443183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
CAS1251015-63-0
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CNCC2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8-13-7-6-9/h9-10,13H,4-8H2,1-3H3
InChIKeyIDJDDPDWYRVJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1251015-63-0) as a Strategic Building Block


Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (CAS 1251015-63-0) is a conformationally constrained, bicyclic diamine scaffold featuring a rigid 3,9-diazabicyclo[4.2.1]nonane core with a tert-butyloxycarbonyl (Boc) protecting group on the N9 position . This specific protection pattern is critical, as it leaves the N3 position as a free secondary amine, enabling selective, orthogonal functionalization in complex synthetic sequences [1]. The compound is utilized primarily as a racemic mixture, but scalable methodologies for the asymmetric synthesis of its chiral (1S,6R) derivative are now established, significantly enhancing its utility in medicinal chemistry [2].

The Critical Importance of Regiochemistry: Why 9-Boc-3,9-diazabicyclo[4.2.1]nonane Cannot Be Replaced by In-Class Analogs


Substituting tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate with a closely related compound, such as its regioisomer tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS 286947-16-8), is chemically non-viable for many synthetic routes. The location of the Boc protecting group dictates the chemoselectivity of the molecule [1]. In the 9-carboxylate, the N3 nitrogen is a free secondary amine, providing a specific nucleophilic handle for initial derivatization. In the 3-carboxylate isomer, the N9 amine is free, leading to a different steric and electronic environment that will yield distinct reaction outcomes and downstream analogs . This single point of difference dictates the entire synthetic path, making the correct regioisomer a non-negotiable procurement specification.

Quantitative Differentiation of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate Against Key Comparators


Synthetic Accessibility: Validated Scalable Route for Chiral (1S,6R) Derivative

The compound's value is enhanced by a published process for the scalable asymmetric synthesis of its chiral (1S,6R) derivative. This crystallization-induced diastereomer transformation (CIDT) method addresses a key supply chain constraint, providing a high-yielding route to a valuable building block compared to the racemic mixture or other bicyclic diamines lacking such methodology [1].

Medicinal Chemistry Process Chemistry Asymmetric Synthesis

Chemoselectivity Advantage: Regioisomeric Protection Dictates Synthetic Utility

The precise placement of the Boc group at the N9 position (versus the N3 position) fundamentally alters the molecule's reactivity. The free N3 amine in this compound provides a unique nucleophilic handle for selective functionalization, whereas the regioisomer tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS 286947-16-8) would require a different synthetic sequence starting at its free N9 position [1].

Organic Synthesis Building Block Chemoselectivity

Validated Application: Core Component for CDK4/6 Inhibitor Programs

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate is explicitly documented as a useful reagent in the preparation of pyrrolopyrimidine derivatives for use as CDK4/6 inhibitors, a major class of targeted cancer therapeutics . This application is not a generic claim; it specifies a known pharmacophore class.

Oncology Kinase Inhibitor CDK4/6

Primary Application Scenarios for Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate


Synthesis of Enantiopure Building Blocks via Scalable CIDT

This compound serves as the starting point for accessing the chiral (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. Researchers focused on asymmetric synthesis can leverage the published crystallization-induced diastereomer transformation (CIDT) methodology, developed by scientists at Bristol Myers Squibb, to obtain the enantiopure scaffold in multi-gram quantities [1].

Construction of CDK4/6 Inhibitor Candidates

Medicinal chemists in oncology programs utilize this specific building block to construct pyrrolopyrimidine-based CDK4/6 inhibitors. The free N3 amine is the key point of attachment for the pyrrolopyrimidine warhead, enabling the rapid assembly of focused compound libraries .

Synthesis of Conformationally Constrained Orexin Receptor Antagonists

The 3,9-diazabicyclo[4.2.1]nonane core, from which this compound is a protected precursor, has been validated as a scaffold for dual orexin receptor antagonists. This compound provides a convenient, protected entry point for building these analogs, which have demonstrated good oral bioavailability and sleep-promoting activity in preclinical models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.